4-Amino-6-ethoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-ethoxyquinoline: is an organic compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-ethoxyquinoline typically involves the reaction of 6-ethoxyquinoline with ammonia or an amine source under specific conditions. One common method includes the use of ethanol as a solvent and heating the reaction mixture to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-ethoxyquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Chemistry: 4-Amino-6-ethoxyquinoline is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various quinoline derivatives, which have applications in materials science and catalysis .
Biology: In biological research, this compound is used to study the structure-activity relationships of quinoline derivatives. It helps in understanding the biological activity of related compounds .
Medicine: Quinoline derivatives, including this compound, have shown potential in medicinal chemistry. They are investigated for their antimalarial, anticancer, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 4-Amino-6-ethoxyquinoline is not fully understood. it is believed to interact with various molecular targets and pathways, similar to other quinoline derivatives. For instance, quinoline compounds are known to inhibit heme polymerase activity, leading to the accumulation of toxic heme in parasites, which is a mechanism utilized in antimalarial drugs .
Comparison with Similar Compounds
- 4-Amino-6-methoxyquinoline
- 4-Amino-7-methoxyquinoline
- 4-Amino-6,7-dimethylquinoline
Comparison: 4-Amino-6-ethoxyquinoline is unique due to its ethoxy group at the 6-position, which can influence its chemical reactivity and biological activity. Compared to its methoxy and dimethyl counterparts, the ethoxy group may provide different steric and electronic effects, leading to variations in its interactions with biological targets and its overall efficacy in various applications .
Properties
IUPAC Name |
6-ethoxyquinolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-14-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-7H,2H2,1H3,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUBRPFTBRGLKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=CN=C2C=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589041 |
Source
|
Record name | 6-Ethoxyquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948293-13-8 |
Source
|
Record name | 6-Ethoxyquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.